An In-depth Technical Guide to the Physicochemical Properties of 2-Dodecyl-p-cresol
An In-depth Technical Guide to the Physicochemical Properties of 2-Dodecyl-p-cresol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 2-Dodecyl-p-cresol, a molecule of significant interest in various industrial and research applications. As an alkylated phenol, its unique combination of a hydrophilic hydroxyl group and a long hydrophobic alkyl chain imparts properties that are leveraged in fields ranging from polymer science to lubricant technology. This document is structured to provide not only a compilation of its known characteristics but also to offer insights into the experimental methodologies for their determination, thereby serving as a valuable resource for scientists and researchers.
Molecular Identity and Structural Elucidation
2-Dodecyl-p-cresol, also known by its synonym 2-Lauryl-p-cresol, is a derivative of p-cresol (4-methylphenol) where a dodecyl group is attached to the aromatic ring at the position ortho to the hydroxyl group.
Molecular Structure:
The structural formula of 2-Dodecyl-p-cresol is C₁₉H₃₂O. The arrangement of the functional groups on the benzene ring is key to its chemical behavior. The hydroxyl group is a hydrogen bond donor and is responsible for its antioxidant properties, while the long dodecyl chain confers significant lipophilicity.
Caption: Molecular structure of 2-Dodecyl-p-cresol.
Core Physicochemical Properties
A summary of the key physicochemical properties of 2-Dodecyl-p-cresol is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models. Such predictions are valuable for initial assessments but should be verified experimentally for critical applications.
| Property | Value | Source |
| CAS Number | 25912-91-8 | [1][2][3][4] |
| Molecular Formula | C₁₉H₃₂O | [1][3] |
| Molecular Weight | 276.46 g/mol | [1][3] |
| Appearance | White to almost white powder or crystal | |
| Melting Point | 46.0 - 49.0 °C | [5] |
| Boiling Point | 383.3 ± 11.0 °C (Predicted) | [6] |
| Density | 0.915 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 10.59 ± 0.43 (Predicted) | [6] |
| Solubility | Low solubility in water; Soluble in organic solvents | [7] |
Experimental Determination of Physicochemical Properties
The characterization of 2-Dodecyl-p-cresol relies on a suite of analytical techniques. The choice of method is dictated by the property being investigated and the required level of precision.
Thermal Analysis: Melting and Boiling Points
The melting point of a solid crystalline substance like 2-Dodecyl-p-cresol is a critical indicator of its purity.
Protocol for Melting Point Determination (Capillary Method):
-
Sample Preparation: A small amount of finely powdered 2-Dodecyl-p-cresol is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range. A narrow melting range is indicative of high purity.
The boiling point, being relatively high, is often determined under reduced pressure to prevent thermal degradation.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the molecular structure of 2-Dodecyl-p-cresol.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the methylene protons of the dodecyl chain, and the terminal methyl group of the dodecyl chain. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
-
¹³C NMR: The spectrum will display unique signals for each carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the carbons of the dodecyl chain.
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for 2-Dodecyl-p-cresol include:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aliphatic components around 2850-3100 cm⁻¹.
-
C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.
-
A C-O stretching vibration around 1200-1260 cm⁻¹.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For 2-Dodecyl-p-cresol, the molecular ion peak (M⁺) would be expected at m/z 276.46. The fragmentation pattern would likely involve cleavage of the dodecyl chain.
3.2.4. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The phenolic chromophore in 2-Dodecyl-p-cresol is expected to exhibit absorption maxima in the UV region, typically around 270-280 nm.
Workflow for Spectroscopic Analysis:
Caption: General workflow for the spectroscopic characterization of 2-Dodecyl-p-cresol.
Chromatographic Purity Assessment
Chromatographic techniques are essential for determining the purity of 2-Dodecyl-p-cresol and for quantifying it in various matrices.
3.3.1. High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a suitable method for the analysis of 2-Dodecyl-p-cresol due to its lipophilic nature.
Exemplary HPLC Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at the absorption maximum of 2-Dodecyl-p-cresol (e.g., 275 nm).
-
Sample Preparation: The sample is dissolved in a suitable organic solvent, such as acetonitrile or methanol.
-
Quantification: An external or internal standard method can be used for accurate quantification.
3.3.2. Gas Chromatography (GC)
GC is another powerful technique for analyzing 2-Dodecyl-p-cresol, particularly for assessing volatile impurities.
Exemplary GC Protocol:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).
-
Carrier Gas: Helium or hydrogen.
-
Injector and Detector Temperature: Optimized based on the boiling point of the analyte (e.g., 250-300 °C).
-
Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of components.
-
Detection: Flame ionization detector (FID) or mass spectrometer (MS).
Applications and Field Insights
The physicochemical properties of 2-Dodecyl-p-cresol directly inform its applications.
-
Antioxidant: The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, thus inhibiting oxidative degradation processes. This makes it a valuable antioxidant in lubricants, industrial oils, and polymers.[7] The long dodecyl chain enhances its solubility in these non-polar matrices.
-
Stabilizer: In polymers and rubber, it can act as a thermal stabilizer, preventing degradation at high temperatures.
-
Biocidal Agent: Its phenolic structure also imparts antimicrobial properties, leading to its use in controlling microbial growth in fuel systems and metalworking fluids.[5]
Safety and Handling
While specific toxicological data for 2-Dodecyl-p-cresol is limited, it is a substituted phenol and should be handled with appropriate care. General safety precautions for handling phenolic compounds should be followed. This includes using personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Dodecyl-p-cresol is a versatile molecule with a well-defined set of physicochemical properties that make it suitable for a range of industrial applications, primarily as an antioxidant and stabilizer. This guide has provided a detailed overview of its key characteristics and the experimental methodologies for their determination. For researchers and scientists, a thorough understanding of these properties is the foundation for developing new applications and ensuring the safe and effective use of this compound.
References
-
2-Dodecyl-p-cresol. (n.d.). Retrieved from a chemical supplier website.[8]
-
benzotriazolyl dodecyl p-cresol, 125304-04-3 - The Good Scents Company. (n.d.). Retrieved from [Link][9]
-
BENZOTRIAZOLYL DODECYL p-CRESOL - ChemBK. (2024, April 9). Retrieved from [Link][10]
-
2-Dodecyl-p-cresol - MySkinRecipes. (n.d.). Retrieved from [Link][5]
-
Benzotriazolyl Dodecyl p-Cresol - Quzhou Ebright Chemicals Co.,Ltd. (n.d.). Retrieved from [Link][11]
-
2-Dodecyl-p-cresol | Chemical Substance Information | J-GLOBAL. (n.d.). Retrieved from [Link][2]
-
BENZOTRIAZOLYL DODECYL P-CRESOL (LINEAR) - precisionFDA. (n.d.). Retrieved from [Link][12]
-
Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction - ResearchGate. (2025, August 6). Retrieved from [Link][13]
-
Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction | Semantic Scholar. (n.d.). Retrieved from [Link][14]
-
2-Dodecyl-p-cresol, 10g - CP Lab Safety. (n.d.). Retrieved from [Link][4]
Sources
- 1. scbt.com [scbt.com]
- 2. 2-Dodecyl-p-cresol | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 2-Dodecyl-p-cresol [myskinrecipes.com]
- 6. 4-N-DODECYL-O-CRESOL CAS#: 25912-91-8 [amp.chemicalbook.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. labsolu.ca [labsolu.ca]
- 9. benzotriazolyl dodecyl p-cresol, 125304-04-3 [thegoodscentscompany.com]
- 10. chembk.com [chembk.com]
- 11. qzebright.com [qzebright.com]
- 12. GSRS [precision.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction | Semantic Scholar [semanticscholar.org]
